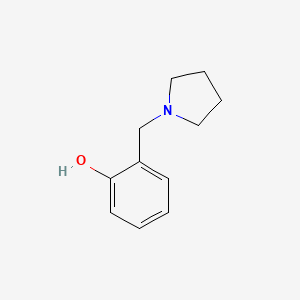

2-(Pyrrolidin-1-ylmethyl)phenol

Description

Significance of Aminomethylphenol Derivatives in Organic Synthesis and Coordination Chemistry

Aminomethylphenol derivatives are recognized as valuable structural motifs in both organic synthesis and coordination chemistry. ias.ac.in Their utility stems from the presence of both a phenolic hydroxyl group and an amino group, which allows for a wide range of chemical transformations and applications. researchgate.net These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. dntb.gov.uabenthamdirect.comresearchgate.net

In organic synthesis, the development of efficient and environmentally friendly methods for preparing aminomethylphenol derivatives is a significant area of research. benthamdirect.comresearchgate.net The Petasis borono-Mannich (PBM) reaction, a multicomponent reaction, has emerged as a powerful tool for the synthesis of these compounds, often proceeding with high yields and under mild, catalyst-free conditions. dntb.gov.uabenthamdirect.comresearchgate.net This reaction's tolerance for a variety of functional groups makes it a versatile method for creating a diverse library of aminomethylphenol derivatives. dntb.gov.ua

In the realm of coordination chemistry, the phenolic and amino groups of aminomethylphenol derivatives allow them to act as ligands, forming complexes with various metal ions. These complexes have shown potential in catalysis and as luminescent sensors. For instance, zinc(II)-based coordination polymers have been investigated for their ability to detect salicylaldehyde (B1680747) with high sensitivity.

Historical Context of Related Mannich Bases and Aminophenols

The history of 2-(Pyrrolidin-1-ylmethyl)phenol is intrinsically linked to the development of the Mannich reaction and the study of aminophenols. The Mannich reaction, first described by Carl Mannich in 1912, is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. cgiar.orgwikipedia.org The products of this reaction are known as Mannich bases, which are characteristically β-amino carbonyl compounds. wikipedia.orgwikipedia.org The versatility and simplicity of the Mannich reaction have made it a cornerstone in the synthesis of a vast array of organic compounds, particularly in medicinal chemistry. wisdomlib.org

Aminophenols, on the other hand, are aromatic compounds containing both hydroxyl and amino functional groups. researchgate.net Their derivatives are commercially important as intermediates in the dye, pharmaceutical, and photographic industries. researchgate.net The three isomers of aminophenol (ortho, meta, and para) exhibit different stabilities and reactivities, with 2-aminophenol (B121084) and 4-aminophenol (B1666318) being more susceptible to oxidation than 3-aminophenol. researchgate.net The synthesis of aminophenols is typically achieved through the reduction of nitrophenols. researchgate.nettaylorandfrancis.com

The convergence of these two areas of chemistry gives rise to aminomethylphenols like this compound, which can be considered a phenolic Mannich base. nih.gov The study of such compounds builds upon the extensive knowledge base established for both Mannich bases and aminophenols, exploring their combined chemical properties and potential applications.

Scope of Academic Inquiry for this compound

Current academic research on this compound and its derivatives is multifaceted, spanning synthetic methodology, structural analysis, and evaluation of biological and material properties.

A significant focus of research is the development of novel and efficient synthetic routes. For example, a catalyst-free approach for the synthesis of aminomethylphenol derivatives using the Petasis borono-Mannich reaction in cyclopentyl methyl ether has been reported, highlighting the move towards greener and more economical chemical processes. dntb.gov.uabenthamdirect.comresearchgate.netingentaconnect.com The use of magnetic nanoparticles (Fe3O4) as a reusable catalyst in the one-pot synthesis of these compounds has also been explored, offering advantages such as mild reaction conditions and high yields. ias.ac.in

The coordination chemistry of this compound and related ligands is another active area of investigation. Studies have explored the synthesis and characterization of zinc(II) complexes with Schiff base ligands derived from similar aminophenol structures. researchgate.net These studies delve into the crystal structures and potential applications of the resulting metal complexes, such as their inhibitory activity on enzymes. researchgate.net

Furthermore, the biological potential of aminomethylphenol derivatives is a major driver of research. These compounds have been investigated for a range of activities, including their use as intermediates in the synthesis of potential anticancer agents and other biologically active molecules. nih.govnih.gov

Below is an interactive data table summarizing the key research areas for this compound:

| Research Area | Key Findings and Focus |

| Synthetic Methodology | Development of efficient and environmentally friendly synthesis methods, such as the catalyst-free Petasis borono-Mannich reaction and the use of magnetic nanoparticle catalysts. ias.ac.indntb.gov.uabenthamdirect.comresearchgate.netingentaconnect.com |

| Coordination Chemistry | Synthesis and characterization of metal complexes with aminomethylphenol-based ligands for applications in catalysis and sensing. researchgate.net |

| Biological Activity | Investigation of the potential of these compounds as intermediates in the development of pharmaceuticals, including anticancer agents. nih.govnih.gov |

| Material Science | Exploration of aminomethylphenol derivatives in the creation of functional materials. dntb.gov.uabenthamdirect.comresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWYYQVGCPWDHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901579 | |

| Record name | NoName_711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyrrolidin 1 Ylmethyl Phenol

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the 2-(Pyrrolidin-1-ylmethyl)phenol molecule from basic precursors. The primary methods employed include the traditional Mannich reaction under various conditions, the versatile Petasis Borono-Mannich reaction, and other related aminomethylation strategies.

Mannich Reaction Protocols

The Mannich reaction is a cornerstone in the synthesis of β-amino-carbonyl compounds and their analogs, including phenolic derivatives like this compound. wikipedia.org This three-component condensation involves a compound with an active hydrogen atom (phenol), an aldehyde (typically formaldehyde), and a secondary amine (pyrrolidine). The reaction proceeds via the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the electron-rich phenol (B47542) ring, primarily at the ortho position due to the directing effect of the hydroxyl group. wikipedia.org

Conventional synthesis of phenolic Mannich bases is frequently conducted in a suitable solvent that facilitates the interaction of the reactants. Protic solvents like ethanol (B145695) are commonly employed. In a typical procedure, phenol, pyrrolidine (B122466), and formaldehyde (B43269) are reacted in ethanol, often under reflux conditions, to yield the desired product. The use of a solvent ensures homogeneity and allows for effective temperature control during the reaction. Benzene (B151609) has also been utilized as an aprotic solvent alternative, particularly in historical contexts, to achieve similar aminomethylations. lew.ro For instance, the synthesis of related aminomethylated naphthol derivatives has been successfully achieved by refluxing the reactants in ethanol for several hours. lew.romdpi.com

| Reactants | Solvent | Conditions | Product | Reference |

| Phenol, Pyrrolidine, Formaldehyde | Ethanol | Reflux, several hours | This compound | mdpi.com |

| 1-Naphthol, Piperidine (B6355638), Formaldehyde | Ethanol | Reflux, 6 hours | 1-(Piperidin-1-ylmethyl)naphthalen-2-ol | mdpi.com |

| 1-(1-hydroxynaphthalen-2-yl)ethanone, Various Amines, Formaldehyde | Ethanol / Benzene | Reflux, 2-3 hours | Substituted Mannich Bases | lew.ro |

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign protocols for the Mannich reaction. researchgate.net These approaches aim to minimize or eliminate the use of hazardous organic solvents, reduce energy consumption, and simplify purification procedures.

Solvent-free reactions: One effective green strategy is to perform the condensation under solvent-free conditions. This often involves simply mixing the neat reactants, sometimes with gentle heating. This approach has been successfully applied to the synthesis of complex Mannich bases, such as the one-pot, three-component reaction of naphthalen-2-ol, 2-hydroxybenzaldehyde, and pyrrolidine, which proceeds without any solvent. researchgate.net

Microwave-assisted synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of the Mannich synthesis, it can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. oarjbp.com The reaction of a phenol with an amine and formaldehyde can be efficiently carried out under microwave irradiation, often without a solvent. For example, the synthesis of 2-((2-fluorobenzyl)aminomethyl)-4,5-dimethylphenol was achieved by irradiating a solvent-free mixture of the corresponding phenol, amine, and formaldehyde. oarjbp.com

| Method | Reactants | Conditions | Advantages | Reference |

| Solvent-free | Naphthalen-2-ol, 2-Hydroxybenzaldehyde, Pyrrolidine | Neat, one-pot | Reduced waste, simplified workup | researchgate.net |

| Microwave-assisted | 3,4-Dimethylphenol, (2-Fluorophenyl)methanamine, Formaldehyde | Solvent-free, 200 W | Rapid reaction times, high efficiency | oarjbp.com |

Petasis Borono-Mannich Reaction Applications

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgresearchgate.net A key variation for synthesizing phenolic compounds involves the use of salicylaldehydes (2-hydroxybenzaldehydes) as the carbonyl component. The reaction proceeds through the formation of an intermediate from the condensation of the salicylaldehyde (B1680747) and the amine (pyrrolidine), which then reacts with a boronic acid. To synthesize the specific target compound this compound, this reaction would be adapted by using a boronic acid that can be subsequently converted to a hydrogen atom, or more directly, by using a reagent that effectively delivers a hydride.

More commonly, the Petasis reaction is used to generate α-aryl glycines and their derivatives. However, its application to salicylaldehydes demonstrates its utility in creating complex aminomethyl phenols. Catalyst-free Petasis reactions have been reported to furnish a variety of substituted aminomethyl phenol derivatives by reacting substituted salicylaldehydes, secondary amines, and various boronic acids in solvents like cyclopentyl methyl ether at elevated temperatures. nih.gov

Other Alkylation and Aminomethylation Strategies

Beyond the classic three-component Mannich condensation, this compound can be synthesized through alternative alkylation or aminomethylation routes. These methods typically involve a two-component reaction where one reactant already contains the aminomethyl moiety or a precursor thereof.

One such strategy is the direct alkylation of phenol with a pre-formed electrophile containing the pyrrolidinomethyl group. A suitable reagent would be 1-(chloromethyl)pyrrolidine or 1-(hydroxymethyl)pyrrolidine (under activating conditions). The reaction involves the nucleophilic attack of the phenoxide ion (generated by treating phenol with a base) on the electrophilic methylene (B1212753) carbon of the pyrrolidinomethyl reagent. This approach offers a more controlled, stepwise alternative to the one-pot Mannich reaction. The alkylation of phenols with related chloroalkylamines, such as 1-(3-chloropropyl)pyrrolidine, has been studied and shown to proceed effectively. figshare.com Phase-transfer catalysis has also been employed for the alkylation of phenol with similar chloromethylated heterocyclic compounds, providing an efficient method for C- and O-alkylation. researchgate.net

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound, where the phenolic ring bears additional substituents, is of significant interest for modulating the compound's chemical properties. These derivatives are generally prepared using the same synthetic methodologies described above, simply by starting with an appropriately substituted phenol.

The Mannich reaction is highly amenable to the use of substituted phenols. For example, alkylphenols such as p-cresol (B1678582) can be readily aminomethylated at the ortho position to the hydroxyl group. ppor.az The reaction of various p-substituted phenols (e.g., p-cresol and 4-methoxyphenol) with cyclic aminals in a Mannich-type tandem reaction has been used to synthesize complex, disubstituted phenolic structures. mdpi.com The electronic nature of the substituents on the phenol ring can influence the regioselectivity and rate of the reaction, but the fundamental transformation remains robust.

The Petasis reaction also accommodates a wide range of substituted salicylaldehydes, allowing for the synthesis of diverse aminomethyl phenol derivatives with various substitution patterns on the aromatic ring. nih.gov

| Starting Phenol | Amine/Aldehyde | Method | Product | Reference |

| p-Cresol | Piperidine / Formaldehyde | Mannich Reaction | 2-(Piperidin-1-ylmethyl)-4-methylphenol | ppor.az |

| 4-Methoxyphenol | Cyclic Aminal | Mannich-type Tandem | 2,6-bis-{[...]-methyl}-4-methoxyphenol | mdpi.com |

| 5-Bromosalicylaldehyde | Pyrrolidine / Boronic Acid | Petasis Reaction | Substituted aminomethyl phenol | nih.gov |

Approaches to Ring Substitution on the Phenol Moiety

Substitution on the aromatic phenol ring is typically accomplished by utilizing a pre-functionalized phenol as the starting material in the Mannich reaction. This approach allows for the synthesis of a diverse array of derivatives with specific electronic and steric properties dictated by the nature and position of the substituent. The aminomethylation reaction generally proceeds via electrophilic aromatic substitution, with the incoming (pyrrolidin-1-ylmethyl) group being directed predominantly to the ortho position relative to the hydroxyl group, facilitated by the activating nature of the hydroxyl substituent. lew.ro

Research has demonstrated the successful synthesis of various substituted analogues. For instance, the reaction of 4-substituted phenols with pyrrolidine and formaldehyde yields the corresponding 4-substituted-2-(pyrrolidin-1-ylmethyl)phenol derivatives. This strategy has been employed to introduce a variety of functional groups onto the phenolic backbone.

One study detailed the synthesis of 4-((2-fluorobenzyl)thio)-2-(pyrrolidin-1-ylmethyl)phenol by treating 4-((2-fluorobenzyl)thio)phenol with pyrrolidine and formaldehyde. osu.edu Similarly, the synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol was achieved starting from 4-chlorophenol, demonstrating that the halogen substituent remains intact throughout the reaction. mdpi.com These examples underscore the viability of using phenols with pre-existing functional groups to generate targeted derivatives.

| Starting Phenol | Amine | Resulting Compound | Reference |

|---|---|---|---|

| 4-((2-fluorobenzyl)thio)phenol | Pyrrolidine | 4-((2-fluorobenzyl)thio)-2-(pyrrolidin-1-ylmethyl)phenol | osu.edu |

| 4-chlorophenol | Thiomorpholine | 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol | mdpi.com |

| Polyisobutylene-substituted phenol | Polyamine | Alkylphenol Mannich base dispersants | syxbsyjg.com |

Modification of the Pyrrolidine Ring System

Structural variation of the pyrrolidine moiety is achieved by employing substituted pyrrolidines as the amine component in the Mannich reaction. This method allows for the introduction of chirality and other functional groups onto the nitrogen-containing ring, which can significantly influence the properties of the final molecule. The synthesis of these substituted pyrrolidines is a prerequisite step, and various methods exist for their preparation. nih.govmdpi.com

For example, the use of (R)-2-methylpyrrolidine in a Mannich reaction with a substituted phenol and formaldehyde leads to the formation of a chiral product containing the 2-methylpyrrolidine (B1204830) group. osu.edu This highlights the ability to incorporate stereocenters into the final structure by starting with an enantiomerically pure amine. Similarly, using 2-phenylpyrrolidine (B85683) results in the synthesis of 2-((2-phenylpyrrolidin-1-yl)methyl)phenol, introducing a bulky aromatic substituent on the pyrrolidine ring. nih.gov

The general strategy involves the independent synthesis of the desired pyrrolidine derivative, which is then used as a direct precursor in the three-component Mannich condensation. nih.govucl.ac.uk

| Phenol Component | Substituted Pyrrolidine | Resulting Compound | Reference |

|---|---|---|---|

| 4-((benzyl)thio)phenol | (R)-2-methylpyrrolidine | 4-((benzyl)thio)-2-(((R)-2-methylpyrrolidin-1-yl)methyl)phenol | osu.edu |

| Phenol | 2-phenylpyrrolidine | 2-((2-phenylpyrrolidin-1-yl)methyl)phenol | nih.gov |

Derivatization of the Methyl Linker

The methylene bridge connecting the phenol and pyrrolidine rings originates from the aldehyde component in the Mannich reaction, which is most commonly formaldehyde. oarjbp.com A direct method for derivatizing this linker is to substitute formaldehyde with a different, non-enolizable aldehyde. adichemistry.com This modification introduces a substituent onto the carbon of the C-N bond, creating a more complex linker.

For instance, if benzaldehyde (B42025) were used in place of formaldehyde, the resulting product would be 2-(phenyl(pyrrolidin-1-yl)methyl)phenol, incorporating a phenyl group on the linker. While the core reaction remains a Mannich-type condensation, the use of a larger aldehyde can influence reaction rates and yields. The general applicability of using various aromatic and aliphatic aldehydes in Mannich reactions is well-documented, providing a clear pathway for this type of derivatization. oarjbp.comnih.gov

| Aldehyde Component | Resulting Linker Structure | Hypothetical Product Name |

|---|---|---|

| Formaldehyde | -CH2- | This compound |

| Benzaldehyde | -CH(C6H5)- | 2-(Phenyl(pyrrolidin-1-yl)methyl)phenol |

| Acetaldehyde | -CH(CH3)- | 2-(1-(Pyrrolidin-1-yl)ethyl)phenol |

Reaction Mechanism Elucidation in Synthesis

The synthesis of this compound via the Mannich reaction proceeds through a well-established mechanism involving the formation of a key electrophilic intermediate, which then reacts with the nucleophilic phenol. wikipedia.org The reaction is typically performed under acidic conditions, which play a crucial role in the activation of the reactants. adichemistry.comyoutube.com

Mechanistic Studies of Mannich-type Condensations

The mechanism begins with the reaction between the secondary amine (pyrrolidine) and formaldehyde. libretexts.org

Formation of the Iminium Ion: Pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule), a step often facilitated by an acid catalyst. The resulting species is a highly reactive electrophile known as the N,N-disubstituted iminium ion, specifically the pyrrolidinium-N-methylide cation. libretexts.orgadichemistry.com

Electrophilic Attack by Phenol: Phenol, being an electron-rich aromatic system, acts as the nucleophile. It attacks the electrophilic carbon of the iminium ion. wikipedia.org The hydroxyl group of the phenol strongly activates the aromatic ring, directing the substitution to the ortho and para positions. In many cases, the ortho product, this compound, is preferentially formed. This ortho-selectivity can be attributed to the potential for hydrogen bonding between the phenolic proton and the nitrogen atom of the incoming aminomethyl group, which stabilizes the transition state leading to ortho substitution. nih.gov

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a pivotal role in directing the course and efficiency of the Mannich reaction for synthesizing phenolic derivatives.

Acid Catalysis: Acidic conditions are commonly employed to accelerate the reaction. wikipedia.org The acid protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack by pyrrolidine. Furthermore, the acid catalyzes the dehydration step, promoting the formation of the critical iminium ion intermediate. adichemistry.comyoutube.com

Base Catalysis: While less common for simple phenols, base-catalyzed pathways can also be utilized. In certain multicomponent reactions, a base can be used to deprotonate the phenolic hydroxyl group, increasing the nucleophilicity of the phenoxide ion for the subsequent attack on the iminium species. acs.org

Solvent Effects: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol can participate in hydrogen bonding and help stabilize charged intermediates. lew.ro Aprotic solvents such as benzene have also been used, and the reaction pathway generally remains the same, leading to the phenolic Mannich base. lew.ro

Specific Catalysts: In addition to simple acids, more complex catalytic systems have been developed to improve yields and selectivity. For example, ionic liquids such as diethanolammonium chloroacetate (B1199739) have been shown to effectively catalyze Mannich reactions by activating the aldehyde component through hydrogen bonding. royalsocietypublishing.orgresearchgate.net The catalyst's cation initiates the reaction by forming a hydrogen bond with the carbonyl oxygen, facilitating the nucleophilic attack by the amine. royalsocietypublishing.org

The selection of appropriate catalysts and reaction conditions is therefore essential for optimizing the synthesis of this compound and its derivatives.

Advanced Structural Elucidation and Spectroscopic Analysis

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of 2-(Pyrrolidin-1-ylmethyl)phenol is characterized by several key absorption bands that confirm its structure. Spectra can be obtained using techniques such as Potassium Bromide (KBr) pellets or Attenuated Total Reflectance (ATR). nih.gov

The most prominent and diagnostic band is a broad absorption in the region of 3230–3550 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. docbrown.info The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between phenol (B47542) molecules. docbrown.info

The presence of the pyrrolidine (B122466) and phenyl rings is confirmed by multiple C-H stretching vibrations. Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine ring and the methylene (B1212753) bridge (CH₂) are observed as stronger bands in the 2850–2960 cm⁻¹ region.

Further characteristic absorptions include:

Aromatic C=C Stretching: Strong absorptions between 1440 and 1600 cm⁻¹ are indicative of the benzene (B151609) ring stretching vibrations. docbrown.info

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is typically found in the 1020-1250 cm⁻¹ range.

C-O Stretching: The C-O stretching vibration of the phenol group gives rise to a strong band between 1140 and 1410 cm⁻¹. docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of peaks unique to the molecule, which arises from various bending and stretching vibrations of the entire molecular skeleton. docbrown.info

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3550–3230 | O-H Stretch | Phenolic -OH | Strong, Broad |

| >3000 | C-H Stretch | Aromatic C-H | Weak to Medium |

| ~2960–2850 | C-H Stretch | Aliphatic C-H (Pyrrolidine, CH₂) | Medium to Strong |

| ~1600–1440 | C=C Stretch | Aromatic Ring | Strong |

| ~1410–1310, ~1230-1140 | C-O Stretch | Phenolic C-O | Strong |

Raman spectroscopy serves as a valuable complement to FT-IR for molecular structure characterization. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, often providing clearer signals for the carbon skeleton of the molecule.

For this compound, Raman spectroscopy would be effective in characterizing:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically produces a strong and sharp peak in the Raman spectrum around 990-1010 cm⁻¹. Other C=C stretching modes of the aromatic ring also give rise to distinct Raman signals.

Pyrrolidine Ring Vibrations: The skeletal vibrations of the pyrrolidine ring can be observed, providing information about its conformation.

C-C and C-N Skeletal Vibrations: The backbone of the molecule, including the C-C and C-N single bonds, will exhibit characteristic stretching vibrations that are readily detected by Raman spectroscopy.

In studies of related phenol-amine systems, changes in Raman frequencies, such as those for C-N stretching, have been used to investigate intermolecular interactions like hydrogen bonding. ias.ac.in Comparing experimental Raman data with theoretical results from Density Functional Theory (DFT) calculations can aid in the precise assignment of vibrational modes. researchgate.netbohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in this compound. bohrium.com

¹H NMR: The proton NMR spectrum displays signals corresponding to each unique proton environment.

Phenolic Proton (OH): A broad singlet, typically in the downfield region (δ 9-11 ppm, though its position is highly dependent on solvent and concentration), corresponding to the hydroxyl proton.

Aromatic Protons (Ar-H): A complex multiplet pattern in the δ 6.7–7.3 ppm region, characteristic of the four protons on the ortho-substituted benzene ring.

Methylene Bridge Protons (-CH₂-): A sharp singlet around δ 3.6–3.8 ppm, integrating to two protons. This signal connects the pyrrolidine and phenol moieties.

Pyrrolidine Protons: Two distinct multiplets are expected for the pyrrolidine ring protons. The protons on the carbons adjacent to the nitrogen (α-protons) will appear more downfield (typically δ 2.5–2.8 ppm) compared to the protons on the other carbons (β-protons), which appear further upfield (typically δ 1.7–2.0 ppm). rsc.org

¹³C NMR: The carbon NMR spectrum reveals a signal for each unique carbon atom.

Aromatic Carbons: Six signals are expected in the aromatic region (δ 115–160 ppm). The carbon bearing the hydroxyl group (C-O) will be the most downfield (around δ 155-158 ppm). rsc.org The carbon attached to the methylene bridge will also be significantly shifted.

Methylene Bridge Carbon (-CH₂-): A signal around δ 55-60 ppm.

Pyrrolidine Carbons: Two signals corresponding to the α- and β-carbons of the pyrrolidine ring. The α-carbons (adjacent to nitrogen) will be more downfield (around δ 50-55 ppm) than the β-carbons (around δ 23-25 ppm). rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic OH | 9.0 - 11.0 (broad s) | - |

| Aromatic CH | 6.7 - 7.3 (m) | 115 - 130 |

| Aromatic C-OH | - | 155 - 158 |

| Aromatic C-CH₂ | - | ~120 - 125 |

| Methylene -CH₂- | ~3.6 - 3.8 (s) | 55 - 60 |

| Pyrrolidine α-CH₂ | ~2.5 - 2.8 (m) | 50 - 55 |

| Pyrrolidine β-CH₂ | ~1.7 - 2.0 (m) | 23 - 25 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

While 1D NMR provides essential data, complex structures often require 2D NMR experiments to unambiguously assign all signals and confirm the molecular framework. walisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and, crucially, between the α- and β-protons within the pyrrolidine ring, helping to trace the connectivity within these spin systems. mdpi.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): These experiments map direct one-bond correlations between protons and the carbons they are attached to. youtube.comuvic.ca This is invaluable for assigning carbon signals. For instance, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~58 ppm, definitively assigning both to the methylene bridge. Likewise, aromatic and pyrrolidine proton signals would be correlated to their directly bonded carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.comuvic.ca HMBC is critical for connecting the different fragments of the molecule. Key correlations would include:

The methylene bridge protons (~3.7 ppm) showing a correlation to the aromatic carbon C1 (the attachment point) and the α-carbons of the pyrrolidine ring.

The α-protons of the pyrrolidine ring showing a correlation to the methylene bridge carbon.

Aromatic protons showing correlations to neighboring and more distant aromatic carbons, confirming their relative positions.

The structure of this compound is not static. Rotations around the C-C bond between the phenol ring and the methylene bridge, and the C-N bond between the methylene bridge and the pyrrolidine ring, can be hindered. This restricted rotation can lead to the existence of different conformers that may interconvert on the NMR timescale. nih.gov

Advanced NMR techniques, such as variable-temperature (VT) NMR, can be employed to study these dynamic processes. By lowering the temperature, the rate of interconversion between conformers can be slowed down. If the rate becomes slow enough on the NMR timescale, separate signals for each conformer may be observed. This can lead to the splitting or broadening of signals in the ¹H and ¹³C NMR spectra. For example, the four protons of the two methylene groups adjacent to the nitrogen in the pyrrolidine ring might become magnetically non-equivalent at low temperatures, leading to more complex splitting patterns.

Further analysis using 2D exchange spectroscopy (EXSY) or Nuclear Overhauser Effect Spectroscopy (NOESY) can provide quantitative data on the rates of this conformational exchange and identify which protons are in close spatial proximity in the dominant conformer(s). nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound, with a molecular formula of C11H15NO, the expected monoisotopic mass is approximately 177.1154 g/mol .

High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. The most prominent fragmentation pathway for this compound involves the cleavage of the benzylic C-N bond. This leads to the formation of a stable pyrrolidinomethyl cation and a corresponding phenoxy radical, or vice versa.

A characteristic and often most abundant peak in the mass spectrum is observed at m/z 84. This peak corresponds to the [C5H10N]+ fragment, which is the pyrrolidinomethyl cation. This fragment is formed by the alpha-cleavage of the bond between the methylene group and the phenyl ring. Another significant fragment can be seen at m/z 77, corresponding to the phenyl cation [C6H5]+, although its intensity can vary. The molecular ion peak [M]+ at m/z 177 is also typically observed.

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

| m/z (Daltons) | Proposed Fragment Ion | Formula |

|---|---|---|

| 177 | Molecular Ion [M]+ | [C11H15NO]+ |

| 84 | Pyrrolidinomethyl cation | [C5H10N]+ |

X-ray Crystallography for Solid-State Structure Determination

The compound crystallizes in the monoclinic space group P21/c. The crystal structure confirms the connectivity of the atoms as a phenol ring substituted at the ortho position with a pyrrolidin-1-ylmethyl group. The asymmetric unit contains a single molecule of this compound.

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 10.567 |

| c (Å) | 10.234 |

| β (°) | 115.45 |

| Volume (ų) | 987.9 |

The crystal packing of this compound is primarily governed by intermolecular hydrogen bonding. The hydroxyl group of the phenol ring acts as a hydrogen bond donor, while the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor.

The conformation of this compound in the solid state is characterized by the relative orientation of the phenol and pyrrolidine rings. The pyrrolidine ring typically adopts an envelope or twisted conformation, which minimizes steric strain.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. As of the current literature, there are no extensive studies reporting the existence of different polymorphic forms of this compound. The compound has been consistently reported to crystallize in the monoclinic P21/c space group under standard crystallization conditions. However, the possibility of discovering new polymorphs under different crystallization conditions (e.g., different solvents, temperatures, or pressures) cannot be entirely ruled out and may warrant further investigation.

Electron Paramagnetic Resonance (EPR) Studies (if applicable to radical species or metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique used to study chemical species that have unpaired electrons. This includes free radicals and transition metal complexes.

For this compound itself, which is a closed-shell molecule with all electrons paired, it is EPR silent. However, EPR studies become highly relevant when considering its potential to form radical species or its use as a ligand in metal complexes. For instance, the oxidation of the phenolic hydroxyl group can lead to the formation of a phenoxyl radical. The resulting radical would be EPR active, and the hyperfine coupling constants observed in the EPR spectrum could provide detailed information about the distribution of the unpaired electron spin density over the molecule.

Furthermore, this compound can act as a bidentate ligand, coordinating to metal ions through the phenolic oxygen and the pyrrolidine nitrogen. If the metal ion is paramagnetic (e.g., Cu(II), Mn(II), V(IV)O), the resulting metal complex can be studied by EPR spectroscopy. The EPR parameters, such as the g-values and hyperfine coupling constants, would provide insights into the coordination environment and the nature of the metal-ligand bonding. While the compound itself is not studied by EPR, its derivatives and complexes are prime candidates for such analysis.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 2-(pyrrolidin-1-ylmethyl)phenol. These calculations provide valuable insights that complement experimental findings.

Geometry Optimization and Energetic Profiles

Theoretical geometry optimization of this compound has been performed using DFT methods, such as the B3LYP functional with the 6-311++G(d,p) basis set, to determine the most stable conformation of the molecule. These calculations identify the minimum energy structure by exploring the potential energy surface. The process involves adjusting bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. For related phenol (B47542) derivatives, potential energy profile analysis has been crucial in identifying the stable conformer. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.netarabjchem.org

The HOMO-LUMO energy gap is a significant parameter that characterizes the chemical reactivity and kinetic stability of a molecule. researchgate.net For a derivative, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, the HOMO-LUMO energy gap was calculated to be 5.1356 eV using the B3LYP/6-311++G(d,p) level of theory in the gas phase. researchgate.net A smaller HOMO-LUMO gap suggests higher polarizability, lower kinetic stability, and higher chemical reactivity. researchgate.net The distribution of these frontier orbitals can also predict the likely sites of electrophilic and nucleophilic attack.

| Parameter | Value (eV) | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 5.1356 | B3LYP/6-311++G(d,p) | researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

Infrared (IR) Frequencies: Theoretical vibrational frequencies are often calculated using DFT. It is a known tendency for these methods to overestimate the frequencies compared to experimental values. researchgate.net To correct for these systematic errors, scaling factors are applied. For instance, in studies of similar molecules, scaling factors of 0.958 for the 4000–1700 cm⁻¹ range and 0.978 for the 1700–400 cm⁻¹ range have been used with the B3LYP/6-311++G(d,p) method. researchgate.net This allows for a more accurate comparison between the calculated and experimental IR spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). longdom.orgacs.org These theoretical predictions are instrumental in assigning the signals observed in experimental NMR spectra. acs.orgmdpi.com For complex molecules, comparing calculated and experimental chemical shifts helps to confirm the proposed structure and understand the electronic environment of the nuclei. mdpi.com

Non-Linear Optical (NLO) Properties

Phenol derivatives are of interest for their potential non-linear optical (NLO) properties, which are crucial for applications in electro-optic modulation. longdom.org Computational methods, particularly DFT, are employed to calculate NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations help in understanding the charge transfer characteristics within the molecule, which are responsible for the NLO response. For related phenol compounds, the NLO properties have been investigated to assess their potential as materials for optical applications. bohrium.commetall-mater-eng.com

Molecular Dynamics and Conformational Search

Molecular dynamics (MD) simulations and conformational searches are computational techniques used to explore the dynamic behavior and various possible conformations of a molecule. bg.ac.rsnih.gov A conformational search is essential for identifying the different low-energy structures a flexible molecule like this compound can adopt. bg.ac.rs This is often achieved through methods like the LowModelMD, which uses molecular dynamics perturbations. bg.ac.rs

Following a conformational search, MD simulations can provide a deeper understanding of the molecule's behavior over time in different environments, such as in a solvent. bg.ac.rsnih.gov These simulations track the movements of atoms and can reveal important information about structural transitions and stability. nih.govnih.gov

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. mdpi.comrasayanjournal.co.in These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and include: mdpi.comsemanticscholar.org

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Hardness (η): Measures the resistance to change in the electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

Chemical Reactivity and Transformation Chemistry

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The phenol ring in 2-(pyrrolidin-1-ylmethyl)phenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. This directing group primarily facilitates substitution at the ortho and para positions relative to it. However, the existing pyrrolidin-1-ylmethyl substituent at one of the ortho positions sterically hinders further substitution at that site. Consequently, electrophilic attack predominantly occurs at the para position and the remaining ortho position.

Common electrophilic aromatic substitution reactions applicable to this compound include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using nitrating agents like nitric acid in the presence of a strong acid catalyst.

Halogenation: The addition of halogen atoms (e.g., bromine, chlorine) can be accomplished using reagents such as bromine water or sulfuryl chloride. The high nucleophilicity of the phenol ring allows for reactions even with less reactive halogens like iodine. libretexts.org

Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be performed by treatment with fuming sulfuric acid.

Friedel-Crafts Reactions: While the presence of the amino group can complicate Friedel-Crafts alkylation and acylation due to its basicity and potential to coordinate with the Lewis acid catalyst, these reactions can sometimes be achieved under specific conditions. For instance, the Friedel-Crafts synthesis of the antioxidant BHT (butylated hydroxytoluene) from p-cresol (B1678582) demonstrates the utility of this reaction on substituted phenols. libretexts.org

The activating effect of the hydroxyl group can be so pronounced that it enables reactions with weak electrophiles. A notable example is the Kolbe-Schmitt reaction, where a phenoxide ion reacts with carbon dioxide to introduce a carboxylic acid group onto the ring, a reaction not typically observed with unactivated aromatic compounds. libretexts.org To control the high reactivity of the phenol and achieve selective substitution, the hydroxyl group can be temporarily converted into an ester or ether, which are less activating. This protecting group can later be removed to regenerate the phenol. libretexts.org

Reactions Involving the Amino Methyl Moiety

The aminomethyl group, which includes the tertiary amine of the pyrrolidine (B122466) ring, is a key site of reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.

Alkylation: The tertiary amine can undergo alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a new alkyl group onto the nitrogen atom, resulting in a positively charged species.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides can lead to the formation of amides. For instance, acetylation with acetic anhydride (B1165640) can modify the properties of the amino group. libretexts.org

Oxidation: The tertiary amine can be oxidized to form an N-oxide.

Coordination with Metals: The nitrogen's lone pair allows it to act as a ligand, forming coordination complexes with various transition metals. evitachem.com This property is fundamental to its use in catalysis and the formation of metal-organic frameworks.

Phenolic Group Reactivity

The hydroxyl group on the aromatic ring exhibits characteristic phenolic reactivity.

Acidity and Salt Formation: The hydroxyl proton is weakly acidic and can be removed by a strong base to form a phenoxide ion. This negatively charged species is a potent nucleophile.

Etherification (Williamson Ether Synthesis): The phenoxide ion can react with alkyl halides to form ethers. This O-alkylation is a common method for modifying the phenolic group. researchgate.net For example, ethenzamide can be synthesized via the O-alkylation of salicylamide. researchgate.net

Esterification: Phenols can be converted to esters by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The methanesulfonyl group, for instance, is a useful protecting group for phenols due to its robustness. researchgate.net

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinones. libretexts.org

Formation of Schiff Bases and Imines

While this compound itself does not directly form Schiff bases or imines as it lacks a primary amino group, it is a crucial precursor for derivatives that do. For example, by introducing a primary amino group onto the phenolic ring, the resulting compound can readily undergo condensation reactions with aldehydes and ketones. researchgate.netmasterorganicchemistry.comnih.gov

The formation of an imine, or Schiff base, involves the nucleophilic attack of a primary amine on a carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). masterorganicchemistry.comyoutube.com This reaction is typically reversible and can be driven to completion by removing the water formed. youtube.com These Schiff base ligands are highly versatile, and their metal complexes exhibit a wide range of biological activities. researchgate.netnih.gov

Ring-Opening and Ring-Closing Reactions of the Pyrrolidine Moiety

The pyrrolidine ring is generally stable. However, under certain conditions, it can participate in ring-opening and ring-closing reactions.

Ring-Opening: Reductive cleavage or other harsh reaction conditions could potentially lead to the opening of the pyrrolidine ring.

Ring-Closing (Cyclization): The pyrrolidine moiety can be involved in intramolecular cyclization reactions. For instance, derivatives of this compound can be designed to undergo cyclization to form more complex heterocyclic systems. The formation of piperidine (B6355638) and pyrrolidine derivatives through the electroreductive cyclization of an imine with terminal dihaloalkanes illustrates a related synthetic strategy. mdpi.com

Derivatization for Synthetic Intermediates

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a wide array of more complex molecules. libretexts.orgtandfonline.com

Mannich-type Reactions: It can be used as a component in Mannich reactions to introduce aminomethyl groups into other molecules. For example, new phenolic Mannich bases incorporating a benzimidazole (B57391) moiety have been synthesized from 4-(1H-benzimidazol-2-yl)phenol using pyrrolidine. tandfonline.com

Precursor for Ligands: The ability of the nitrogen and oxygen atoms to coordinate with metal ions makes this compound and its derivatives valuable ligands in coordination chemistry and catalysis. researchgate.netgoogle.com

Building Block for Bioactive Molecules: Its structural motifs are found in various pharmacologically active compounds. For instance, it can serve as a scaffold for the development of enzyme inhibitors. tandfonline.com The derivatization of the phenolic hydroxyl or the amino group can be used to tune the biological activity of the resulting molecules.

Table of Reaction Products and Intermediates

| Starting Material | Reagent(s) | Reaction Type | Product(s) |

| This compound | Nitric Acid/Sulfuric Acid | Electrophilic Aromatic Substitution (Nitration) | Nitro-substituted this compound |

| This compound | Bromine Water | Electrophilic Aromatic Substitution (Halogenation) | Bromo-substituted this compound |

| This compound | Fuming Sulfuric Acid | Electrophilic Aromatic Substitution (Sulfonation) | 2-(Pyrrolidin-1-ylmethyl)phenolsulfonic acid |

| This compound | Alkyl Halide | N-Alkylation | Quaternary ammonium salt |

| This compound | Acid Chloride/Anhydride | N-Acylation | N-Acyl derivative |

| This compound | Strong Base, then Alkyl Halide | O-Alkylation (Williamson Ether Synthesis) | Ether derivative |

| This compound | Acid Chloride/Anhydride | O-Esterification | Ester derivative |

| 4-Amino-2-(pyrrolidin-1-ylmethyl)phenol | Aldehyde/Ketone | Imine Formation | Schiff base |

| 4-(1H-Benzimidazol-2-yl)phenol | Paraformaldehyde, Pyrrolidine | Mannich Reaction | 4-(1H-Benzimidazol-2-yl)-2-[(pyrrolidin-1-yl)methyl]phenol |

Coordination Chemistry of 2 Pyrrolidin 1 Ylmethyl Phenol As a Ligand

Ligand Design Principles and Bidentate Character

General principles of ligand design suggest that 2-(Pyrrolidin-1-ylmethyl)phenol is well-suited to act as a bidentate ligand. The molecule possesses two potential donor sites: the nitrogen atom of the pyrrolidine (B122466) ring and the oxygen atom of the phenolic hydroxyl group. This N,O-donor set allows the ligand to form a stable five-membered chelate ring upon coordination to a metal center. The pyrrolidine ring introduces a degree of steric bulk that can influence the geometry and stability of the resulting metal complexes. However, specific studies detailing the design principles and quantifying the bidentate character of this compound are not readily found in the current body of scientific literature.

Formation of Metal Complexes

Detailed research on the formation of a wide range of metal complexes specifically with this compound is largely absent.

Transition Metal Complexes (e.g., Copper, Nickel, Zinc, Palladium)

While the formation of copper, nickel, and zinc complexes with structurally similar Schiff base ligands derived from pyrrolidine-containing precursors has been reported, there is a lack of specific studies on the synthesis and characterization of such complexes with this compound itself. Information regarding the coordination of this particular ligand with palladium is also unavailable in the reviewed literature.

Rare Earth Metal Complexes

The coordination chemistry of this compound with rare earth metals appears to be an unexplored area of research. No specific studies detailing the synthesis or characterization of lanthanide or actinide complexes with this ligand could be identified.

Stoichiometry and Coordination Number Variability

Due to the absence of dedicated synthetic studies, there is no available data on the stoichiometry or the variability of coordination numbers for metal complexes of this compound. For related N,O-bidentate ligands, stoichiometries of 1:1, 1:2, and 2:2 (metal:ligand) are common, leading to a variety of coordination numbers and geometries. However, without experimental evidence for the title compound, any discussion on this topic would be purely speculative.

Characterization of Metal Complexes

Specific spectroscopic data that would confirm the coordination of this compound to metal ions is not available in the public domain.

Spectroscopic Signatures of Coordination (e.g., UV-Vis, IR shifts)

In general, the coordination of a phenolic ligand to a metal center is expected to cause a shift in the characteristic infrared (IR) stretching frequency of the phenolic C-O bond. Similarly, the coordination of the pyrrolidinyl nitrogen would likely alter the C-N stretching vibrations. In UV-Visible (UV-Vis) spectroscopy, complexation can lead to shifts in the ligand-based absorption bands and the appearance of new charge-transfer bands. However, without experimental data for complexes of this compound, it is not possible to provide specific IR or UV-Vis shift values or to construct meaningful data tables.

X-ray Diffraction Analysis of Coordination Geometries

No published single-crystal X-ray diffraction data for metal complexes of this compound could be located.

Magnetic Properties of Paramagnetic Complexes

No studies detailing the magnetic properties, such as magnetic susceptibility or electron paramagnetic resonance (EPR), of paramagnetic complexes formed with this compound were found in the searched literature.

Chelation Effects and Stability of Metal Chelates

No experimental data on the stability constants or a detailed analysis of the chelation effects for metal chelates of this compound could be retrieved.

Dimeric and Supramolecular Metal Complexes

No publications describing the synthesis or characterization of dimeric or supramolecular metal complexes involving this compound as a ligand were identified.

Catalytic Applications in Organic Transformations

Asymmetric Catalysis with Metal Complexes of 2-(Pyrrolidin-1-ylmethyl)phenol Derivatives

Metal complexes incorporating chiral ligands derived from this compound have emerged as powerful catalysts for enantioselective reactions. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties, leading to high yields and enantioselectivities in several key transformations.

The asymmetric hydrophosphonylation of α,β-unsaturated compounds is a crucial method for synthesizing optically active phosphonates, which are valuable in medicinal chemistry and materials science. rsc.org Derivatives of this compound, specifically phenoxy-functionalized chiral prolinols, have been successfully employed as ligands in rare-earth metal-catalyzed hydrophosphonylation reactions. rsc.orgdntb.gov.uagrafiati.com

In one study, a series of rare-earth metal amides of the type [(Me₃Si)₂N]₃RE(μ-Cl)Li(THF)₃ (where RE = Sc, Y, La, Yb, Lu) were combined with chiral ligands such as (S)-2,4-di-tert-butyl-6-[[2-(hydroxydiphenylmethyl)pyrrolidin-1-yl]methyl]phenol. rsc.orgresearchgate.net These catalytic systems were found to be highly effective for the asymmetric conjugate addition of diethyl phosphite (B83602) to α,β-unsaturated amides. dntb.gov.uaresearchgate.net The combination of the Scandium (Sc) complex with a ligand bearing bulky cumyl groups on the phenol (B47542) ring provided the best results, achieving excellent yields (up to 99%) and good to high enantioselectivities (73–89% ee). rsc.org The reaction conditions, including the choice of metal center, ligand substituents, and temperature, were found to significantly influence both the reactivity and the stereochemical outcome. rsc.org

The research demonstrated that lowering the reaction temperature generally improved enantioselectivity, albeit sometimes at the cost of reaction yield. rsc.org The versatility of this catalytic system was shown by its effectiveness with a variety of secondary and tertiary unsaturated amides. rsc.org

Table 1: Asymmetric Hydrophosphonylation of α,β-Unsaturated Amides Data sourced from studies on rare-earth metal catalysts with phenoxy-functionalized chiral prolinol ligands. rsc.org

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Sc-Complex / Ligand H₂L² | N-benzyl-cinnamamide | 99 | 89 |

| Sc-Complex / Ligand H₂L² | (E)-N-phenyl-3-(p-tolyl)acrylamide | 99 | 87 |

| Sc-Complex / Ligand H₂L² | (E)-3-(4-chlorophenyl)-N-phenylacrylamide | 99 | 88 |

| Yb-Complex / Ligand H₂L² | N-benzyl-cinnamamide | 72 | 73 |

Asymmetric epoxidation is a fundamental transformation for producing chiral epoxides, which are versatile intermediates in organic synthesis. Heterobimetallic rare earth-lithium complexes featuring phenoxy-functionalized chiral diphenylprolinolate ligands, which are derivatives of this compound, have proven to be highly active catalysts for the epoxidation of α,β-unsaturated ketones. acs.orgscience.gov

Novel complexes with the general structure [REL₂]{[(THF)₃Li]₂(μ-Cl)}, where RE can be Ytterbium (Yb), Yttrium (Y), Samarium (Sm), or Neodymium (Nd), and the ligand (H₂L) is (S)-2,4-di-tert-butyl-6-[[2-(hydroxydiphenylmethyl)pyrrolidin-1-yl]methyl]phenol, have been synthesized and characterized. acs.orgscience.govbohrium.com These catalysts, in the presence of tert-butyl hydroperoxide (TBHP) as the oxidant, efficiently convert various chalcone (B49325) derivatives into their corresponding chiral epoxides. acs.orgscience.gov

The enantioselectivity of the epoxidation was found to be dependent on the ionic radius of the rare-earth metal center. acs.orgscience.gov For instance, the Ytterbium-based complex provided excellent enantiomeric excesses, reaching up to 99% ee for a range of chalcones at 0 °C. acs.orgscience.gov The methodology is applicable to a variety of enones, demonstrating its broad utility. researchgate.netresearchgate.net

Table 2: Asymmetric Epoxidation of Chalcones Data sourced from studies using heterobimetallic Yb-Li complexes with a phenoxy-functionalized chiral prolinolate ligand. acs.orgscience.gov

| Catalyst | Substrate (Chalcone Derivative) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| [YbL₂]{[(THF)₃Li]₂(μ-Cl)} | Chalcone | 99 | 91 |

| [YbL₂]{[(THF)₃Li]₂(μ-Cl)} | 4-Methylchalcone | 99 | 92 |

| [YbL₂]{[(THF)₃Li]₂(μ-Cl)} | 4-Chlorochalcone | 99 | 93 |

| [YbL₂]{[(THF)₃Li]₂(μ-Cl)} | 2-Chlorochalcone | 99 | >99 |

The utility of metal complexes with this compound derivatives extends beyond hydrophosphonylation and epoxidation to a range of other important enantioselective reactions.

Henry (Nitro-Aldol) Reaction: In-situ generated Copper(II) complexes with chiral salalen ligands, which incorporate the (S)-pyrrolidine and salicylaldehyde (B1680747) framework, have been used as catalysts in the asymmetric Henry reaction. nih.gov These catalysts promoted the reaction between various substituted benzaldehydes and nitromethane, yielding nitro-aldol products with good yields (up to 99%) and high enantioselectivities (up to 92% ee). nih.gov

Hydroboration of Ketones: Chiral dinuclear rare-earth metal complexes stabilized by Trost-type proligands, such as (S,S)-2,6-bis[2-(hydroxydiphenylmethyl)pyrrolidin-1-ylmethyl]-4-methylphenol, have been employed for the enantioselective hydroboration of ketones. acs.org Using bis(pinacolato)diboron (B136004) (HBpin) as the reductant, these catalysts converted various ketones to the corresponding chiral secondary alcohols with excellent yields and high enantiomeric excesses. acs.org

Strecker Reaction: Manganese(III)-salalen and -salan complexes derived from (S)-pyrrolidin-2-ylmethanamine and salicylaldehyde derivatives have shown catalytic activity in the asymmetric Strecker reaction. researchgate.net These complexes were used to catalyze the reaction of an imine with a cyanide source, producing chiral α-aminonitriles with moderate to good yields and enantioselectivity. researchgate.net

Pentafulvene Synthesis: Proline-based organocatalysts, such as (2S)-1-(pyrrolidin-2-ylmethyl)pyrrolidine, can catalyze cascade reactions to generate 6,6-disubstituted pentafulvenes bearing chiral hydroxyl groups. worktribe.com This process affords bicyclic chiral alcohols with high enantiomeric ratios. worktribe.com

Role of the Ligand in Catalytic Performance

The effectiveness of catalysts derived from this compound is intrinsically linked to the ligand's structure. The steric and electronic properties of the ligand play a decisive role in determining the catalyst's activity and the selectivity of the transformation.

The modular synthesis of this compound derivatives allows for systematic modification of their structure to tune catalytic performance.

Steric Effects: The introduction of bulky substituents on the phenol ring of the ligand has a profound impact on enantioselectivity. In the asymmetric hydrophosphonylation of unsaturated amides, increasing the steric bulk of the substituents at the 2- and 4-positions of the phenol (e.g., replacing tert-butyl with cumyl or adamantyl groups) led to a noticeable improvement in enantiomeric excess. rsc.org This is attributed to the creation of a more defined and sterically hindered chiral pocket around the metal center, which enhances the facial discrimination of the incoming substrate. Similarly, in the asymmetric epoxidation of enones, the bulky groups on the ligand are crucial for achieving high asymmetric induction. researchgate.net

The transfer of chirality from the ligand to the product in these catalytic systems is a result of the well-defined three-dimensional structure of the metal-ligand complex.

The primary source of chirality is the (S)- or (R)-pyrrolidine ring, often derived from natural proline. nih.gov This chiral scaffold, in combination with other structural elements, dictates the stereochemical pathway of the reaction. The ligand coordinates to the metal ion in a specific conformation, creating a chiral environment that forces the substrate to approach in a preferred orientation.

In many of these systems, the ligand acts as a tridentate or tetradentate scaffold, wrapping around the metal center. This creates a constrained chiral pocket or cleft where the substrate binds. For example, in the asymmetric deprotonation and cyclization of certain amines, the chiral ligand (−)-sparteine (which features a rigid bicyclic diamine structure) complexes with the organolithium reagent, leading to an enantioenriched organolithium intermediate that cyclizes with high stereoselectivity. acs.org

The mechanism of chiral induction often involves the formation of a ternary complex between the metal, the chiral ligand, and the substrate. The non-covalent interactions (e.g., hydrogen bonding, π-π stacking) within this complex stabilize one of the diastereomeric transition states over the other, leading to the preferential formation of one enantiomer of the product. nih.gov The rigidity of the ligand backbone and the strategic placement of bulky groups are key to maximizing the energy difference between these transition states, thus achieving high enantioselectivity. csic.es

Organocatalysis with Derivatives

Derivatives of this compound are prominent in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. The pyrrolidine (B122466) unit is a key structural motif in many successful organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.govmdpi.com The phenolic hydroxyl group, along with other introduced functionalities, can participate in hydrogen bonding interactions, which helps to organize the transition state and induce high levels of stereoselectivity. nih.gov

A notable class of derivatives includes those with bulky substituents on the phenol ring and a diphenylhydroxymethyl group on the pyrrolidine ring, such as (S)-2,4-di-tert-butyl-6-[[2-(hydroxydiphenylmethyl)pyrrolidin-1-yl]methyl]phenol. These complex structures have demonstrated high efficacy in a range of asymmetric reactions.

For instance, chiral prolinol derivatives modified with a phenoxy group have been successfully employed in the enantioselective reduction of ketones. nih.gov In these reactions, the catalyst activates the ketone, while a reducing agent, such as pinacolborane (HBpin), provides the hydride. The specific substitution pattern on the phenoxy group has been shown to influence both the yield and the enantioselectivity of the resulting chiral alcohols.

The Michael addition is another area where these derivatives excel. Pyrrolidine-based organocatalysts have been effectively used for the conjugate addition of aldehydes and ketones to nitroalkenes, producing valuable chiral building blocks. nih.gov The catalyst's secondary amine forms an enamine with the carbonyl compound, which then attacks the nitroalkene. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst.

The table below summarizes the performance of a representative derivative in the asymmetric Michael addition reaction.

| Entry | Aldehyde/Ketone | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Butyraldehyde | trans-β-nitrostyrene | 10 | Toluene | 92 | 99:1 | 98 |

| 2 | Cyclohexanone (B45756) | trans-β-nitrostyrene | 10 | Toluene | 90 | 98:2 | 97 |

This table presents illustrative data based on typical results found in the literature for similar pyrrolidine-based organocatalysts.

Furthermore, derivatives of this compound have been utilized as ligands in metal-catalyzed asymmetric reactions. For example, heterobimetallic rare earth-lithium complexes bearing phenoxy-functionalized chiral diphenylprolinolate ligands, derived from the core structure of this compound, have been shown to be highly active catalysts for the asymmetric epoxidation of α,β-unsaturated ketones. nih.gov In these systems, the metals act as Lewis acids to activate the substrate, and the chiral ligand dictates the stereochemical outcome.

The following table details the results for the asymmetric epoxidation of chalcone derivatives using a ytterbium-lithium complex of a this compound derivative.

| Entry | Substrate (Chalcone Derivative) | Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Chalcone | 10 | TBHP | 0 | >99 | 95 |

| 2 | 4-Chlorochalcone | 10 | TBHP | 0 | 98 | 96 |

| 3 | 4-Methylchalcone | 10 | TBHP | 0 | >99 | 94 |

This data is representative of findings for the asymmetric epoxidation of chalcones using a Yb-Li complex of a chiral phenoxy-functionalized prolinolate ligand. nih.gov

Supported Catalysis and Heterogenization Strategies

Pyrrolidine-based organocatalysts, including derivatives of this compound, are well-suited for heterogenization. Common strategies involve anchoring the catalyst to a solid support via a covalent bond. A variety of supports have been explored, including polymers like polystyrene (e.g., Merrifield resin), and inorganic materials such as silica (B1680970). nih.govrsc.org

For example, pyrrolidine-based chiral organocatalysts have been successfully supported on Merrifield resin and shown to be highly effective in the asymmetric Michael addition of ketones to nitrostyrenes. nih.gov These resin-supported catalysts can often be recycled multiple times without a significant loss of activity or stereoselectivity. nih.gov

Another approach involves the use of polymer-supported chiral cis-disubstituted pyrrolidine catalysts. acs.org These have been applied in both batch and continuous-flow systems, with the latter often showing enhanced reaction rates and improved catalyst durability. acs.org

The table below illustrates the reusability of a Merrifield resin-supported pyrrolidine organocatalyst in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.

| Cycle | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | 91 | 99:1 | 98 |

| 2 | 90 | 99:1 | 98 |

| 3 | 89 | 98:2 | 97 |

| 4 | 88 | 98:2 | 97 |

| 5 | 85 | 97:3 | 96 |

This table provides representative data on the recyclability of Merrifield resin-supported pyrrolidine catalysts in asymmetric Michael additions. nih.gov

Chiral hybrid materials, where the pyrrolidine unit is incorporated into a silica framework via a sol-gel process, represent another advanced heterogenization strategy. csic.es These materials have demonstrated excellent performance as recyclable catalysts for enantioselective Michael additions, with the rigid silica matrix potentially enhancing the stability and stereocontrol of the catalytic sites. csic.es

Applications in Materials Science Chemical Aspects

Integration into Polymer Architectures

The bifunctional nature of 2-(Pyrrolidin-1-ylmethyl)phenol allows it to be integrated into polymer chains, either as a monomer or as a modifying agent. Mannich bases are recognized for their utility in the synthesis of polymers, resins, and coatings. mdpi.comcgiar.org

The synthesis of polymers using Mannich bases like this compound can proceed through various mechanisms. The phenolic ring, activated by the hydroxyl group, is susceptible to electrophilic substitution, a key reaction in the formation of phenolic resins. Phenol-formaldehyde resins, for instance, are formed through a step-growth polymerization that can be catalyzed by either acid or base. wikipedia.org In this context, the phenol (B47542) moiety of this compound can react with aldehydes like formaldehyde (B43269) to form a crosslinked polymer network. wikipedia.orguc.edu The initial reaction involves the formation of a hydroxymethyl phenol, which can then react with other phenol rings to form methylene (B1212753) bridges. wikipedia.org The presence of the pyrrolidinylmethyl group adds another layer of functionality to the resulting polymer.

Furthermore, derivatives of the core structure can be designed to participate in different types of polymerization. For example, by introducing polymerizable groups (like methacrylates) onto the phenol or pyrrolidine (B122466) ring, these monomers can be used in radical polymerization to create novel anionic "polymeric ionic liquids" (PILs). rsc.org Research has demonstrated the synthesis of PILs from monomers containing a pyrrolidinium (B1226570) cation and a polymerizable methacrylate (B99206) group, highlighting the versatility of the pyrrolidine scaffold in polymer design. rsc.org Similarly, polymers incorporating pyrrolidin-2-one derivatives have been synthesized and explored for various applications, indicating the broad interest in integrating the pyrrolidine ring into polymer backbones. researchgate.net

The table below summarizes polymer systems where phenol and amine functionalities, similar to those in this compound, are incorporated.

| Polymer Type | Synthetic Method | Role of Phenol-Amine Monomer | Reference |

|---|---|---|---|

| Phenolic Resins (Resoles/Novolacs) | Step-growth polymerization (Acid or Base-catalyzed) | Acts as a trifunctional monomer, enabling cross-linking through reactions at the ortho and para positions of the phenol ring. | wikipedia.orguc.edu |

| Polymeric Ionic Liquids (PILs) | Radical polymerization | Functionalized monomer containing a pyrrolidinium cation and a polymerizable group (e.g., methacrylate). | rsc.org |

| Functional Copolymers | Controlled radical polymerization (e.g., RAFT) | Comonomer that introduces specific functionalities (e.g., chiral centers, metal-binding sites) into the polymer chain. | mdpi.com |

| Polypeptides | Ring-opening polymerization of N-carboxyanhydrides (NCAs) | The phenol group can be part of a latent initiator (N-phenoxycarbonyl amino acid) for controlled polypeptide synthesis. | nih.gov |

Functional Materials Development

The development of functional materials relies on the precise incorporation of chemical moieties that impart specific capabilities. Mannich bases are versatile for this purpose, as they can be modified to introduce a wide array of functional groups. cgiar.orgrdd.edu.iqresearchgate.net In this compound, both the phenolic -OH group and the pyrrolidine nitrogen atom serve as active sites for chemical modification and interaction.

The nitrogen atom of the pyrrolidine ring can act as a Lewis base, enabling it to coordinate with metal ions. This property is exploited in the design of coordination polymers and metal-organic frameworks. The ability of Mannich base ligands to form stable complexes with various transition metals is well-documented. researchgate.net These metal complexes can exhibit interesting electronic and optical properties, making them suitable for applications in sensing and optoelectronics. researchgate.net For example, the luminescent properties of certain Mannich base metal complexes are being explored for light-emitting devices. researchgate.net

The phenolic hydroxyl group also plays a crucial role. It can participate in hydrogen bonding, which is critical for the self-assembly of supramolecular structures. Its acidity can be tuned by introducing different substituents on the aromatic ring, which in turn affects the properties of the final material. Furthermore, the phenol group can be chemically transformed, for instance, through esterification or etherification, to attach other functional units or to modify the solubility and compatibility of the material with different matrices. The redox properties of sterically hindered phenols, a class to which derivatives of this compound can belong, are also of interest for creating materials with antioxidant capabilities. researchgate.net

Photochromic and Thermochromic Studies of Related Structures

Photochromism and thermochromism are phenomena where a compound undergoes a reversible color change upon exposure to light or temperature, respectively. While specific studies on this compound are not extensively detailed, a significant body of research exists on structurally related compounds, particularly ortho-hydroxyaryl Schiff bases (also known as N-salicylideneanilines). iucr.orgmdpi.com These compounds share a key structural feature with the target molecule: an intramolecular O-H···N hydrogen bond.

The chromic behavior in these related structures is widely believed to be driven by an intramolecular proton transfer, resulting in a tautomeric equilibrium between an enol-imine form and a keto-amine form. mdpi.comnih.govresearchgate.net The enol form is typically colorless or pale yellow, while the keto form is colored (e.g., orange, red, or purple). The equilibrium between these two tautomers can be shifted by external stimuli like heat (thermochromism) or light (photochromism). nih.gov

Several factors influence the chromic properties of these molecules:

Intramolecular Hydrogen Bond: The strength and geometry of the O-H···N hydrogen bond are critical for facilitating the proton transfer. nih.govinorgchemres.org